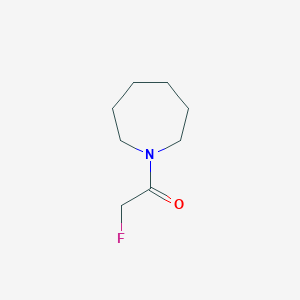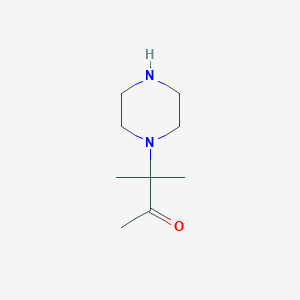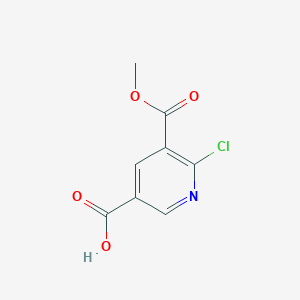
6-Chloro-5-(methoxycarbonyl)nicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-5-(methoxycarbonyl)nicotinic acid is a chemical compound with the molecular formula C8H6ClNO4 and a molecular weight of 215.59 g/mol It is a derivative of nicotinic acid, featuring a chlorine atom at the 6-position and a methoxycarbonyl group at the 5-position on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-(methoxycarbonyl)nicotinic acid typically involves the chlorination of nicotinic acid derivatives followed by esterification. One common method includes the reaction of 6-chloronicotinic acid with methanol in the presence of a catalyst to form the methoxycarbonyl derivative . The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and distillation are employed to obtain high-purity products .
化学反应分析
Types of Reactions
6-Chloro-5-(methoxycarbonyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group or other reduced forms.
Substitution: The chlorine atom at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted nicotinic acid derivatives .
科学研究应用
6-Chloro-5-(methoxycarbonyl)nicotinic acid has several scientific research applications:
作用机制
The mechanism of action of 6-Chloro-5-(methoxycarbonyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria . Further research is needed to fully elucidate its mechanism of action and identify its molecular targets.
相似化合物的比较
Similar Compounds
6-Chloro-5-methoxynicotinic acid methyl ester: This compound is similar in structure but features a methyl ester group instead of a methoxycarbonyl group.
2-Chloro-6-methylnicotinic acid: Another derivative of nicotinic acid with a chlorine atom at the 2-position and a methyl group at the 6-position.
Uniqueness
6-Chloro-5-(methoxycarbonyl)nicotinic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of a chlorine atom and a methoxycarbonyl group makes it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development .
属性
分子式 |
C8H6ClNO4 |
|---|---|
分子量 |
215.59 g/mol |
IUPAC 名称 |
6-chloro-5-methoxycarbonylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H6ClNO4/c1-14-8(13)5-2-4(7(11)12)3-10-6(5)9/h2-3H,1H3,(H,11,12) |
InChI 键 |
MZPBJTYGVOFKFL-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(N=CC(=C1)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


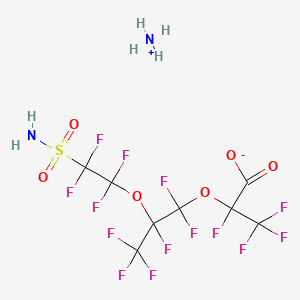
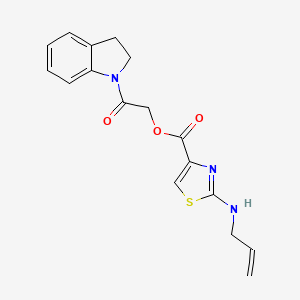

![4-[(E)-2-[(1S,4aR,5S,6S,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[(1S,4aR,5S,6S,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one](/img/structure/B12852885.png)
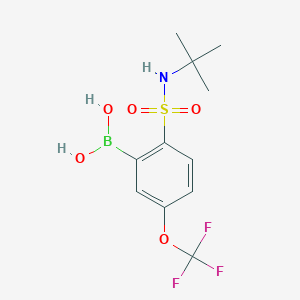
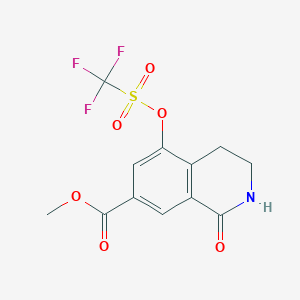
![3,4,4,9,10,10-Hexamethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione](/img/structure/B12852911.png)
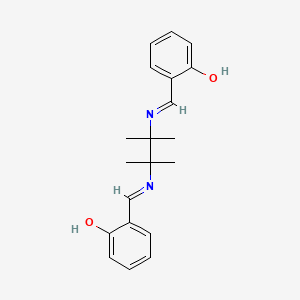
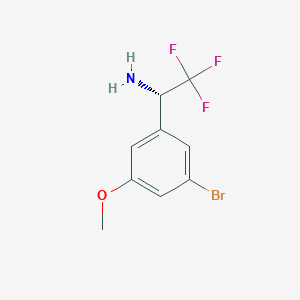
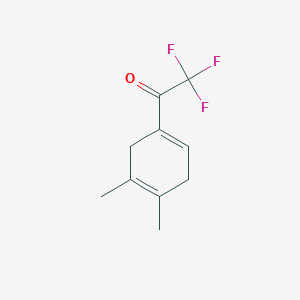
![N-[2-(4-Hydroxy-phenyl)-indan-1-yl]-2,2-diphenyl-acetamide](/img/structure/B12852933.png)

